molecular formula C16H12IN3O6S B13950413 5-Iodo-2-[[2-(2-nitrophenoxy)acetyl]carbamothioylamino]benzoic acid CAS No. 535954-70-2

5-Iodo-2-[[2-(2-nitrophenoxy)acetyl]carbamothioylamino]benzoic acid

Cat. No.: B13950413
CAS No.: 535954-70-2
M. Wt: 501.3 g/mol
InChI Key: VEYCCEZPZREGKW-UHFFFAOYSA-N
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Preparation Methods

The synthesis of 5-Iodo-2-[[2-(2-nitrophenoxy)acetyl]carbamothioylamino]benzoic acid involves multiple steps, typically starting with the iodination of a benzoic acid derivative. The nitrophenoxy group is introduced through a nucleophilic substitution reaction, followed by the acetylation of the resulting intermediate. The final step involves the formation of the carbamothioylamino group through a reaction with thiourea under controlled conditions . Industrial production methods may involve optimization of these steps to enhance yield and purity, often utilizing catalysts and specific reaction conditions to achieve the desired product efficiently.

Chemical Reactions Analysis

5-Iodo-2-[[2-(2-nitrophenoxy)acetyl]carbamothioylamino]benzoic acid undergoes various chemical reactions, including:

Scientific Research Applications

5-Iodo-2-[[2-(2-nitrophenoxy)acetyl]carbamothioylamino]benzoic acid has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis to introduce iodine and nitrophenoxy groups into other compounds.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly for targeting specific molecular pathways.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 5-Iodo-2-[[2-(2-nitrophenoxy)acetyl]carbamothioylamino]benzoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s iodine and nitrophenoxy groups play a crucial role in its binding affinity and specificity. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling, leading to the desired biological effects .

Comparison with Similar Compounds

Compared to other similar compounds, 5-Iodo-2-[[2-(2-nitrophenoxy)acetyl]carbamothioylamino]benzoic acid stands out due to its unique combination of functional groups. Similar compounds include:

    5-Iodo-2-[[2-(2-nitrophenoxy)acetyl]amino]benzoic acid: Lacks the carbamothioylamino group, resulting in different chemical properties.

    2-[[2-(2-Nitrophenoxy)acetyl]carbamothioylamino]benzoic acid:

Properties

CAS No.

535954-70-2

Molecular Formula

C16H12IN3O6S

Molecular Weight

501.3 g/mol

IUPAC Name

5-iodo-2-[[2-(2-nitrophenoxy)acetyl]carbamothioylamino]benzoic acid

InChI

InChI=1S/C16H12IN3O6S/c17-9-5-6-11(10(7-9)15(22)23)18-16(27)19-14(21)8-26-13-4-2-1-3-12(13)20(24)25/h1-7H,8H2,(H,22,23)(H2,18,19,21,27)

InChI Key

VEYCCEZPZREGKW-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)[N+](=O)[O-])OCC(=O)NC(=S)NC2=C(C=C(C=C2)I)C(=O)O

Origin of Product

United States

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